Terbinafine-d7 Enables 7 Da Mass Separation and Distinct MRM Transition Versus Unlabeled Terbinafine
In a validated LC-MS/MS method for human plasma terbinafine quantification, terbinafine-d7 HCl as internal standard demonstrated a distinct MRM transition of m/z 299.5 → 148.1 compared to unlabeled terbinafine at m/z 292.5 → 141.1, representing a +7 Da precursor ion mass shift and +7 Da product ion mass shift [1]. This mass differential exceeds the minimum requirement for isotopic separation and eliminates spectral overlap between analyte and IS channels .
| Evidence Dimension | MRM transition mass differential |
|---|---|
| Target Compound Data | m/z 299.5 → 148.1 (precursor → product) |
| Comparator Or Baseline | Unlabeled terbinafine: m/z 292.5 → 141.1 |
| Quantified Difference | Δm/z = +7.0 Da (precursor); Δm/z = +7.0 Da (product) |
| Conditions | Positive electrospray ionization, C18 column, 0.1% formic acid in water (A) and methanol (B) mobile phase, 0.8 mL/min flow rate |
Why This Matters
A 7 Da mass differential provides unambiguous baseline separation between analyte and IS signals, eliminating the risk of isotopic cross-talk that can compromise quantification accuracy in lower-deuterium (e.g., d3) IS alternatives.
- [1] Yang C, et al. Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method and its application to a bioequivalence study. J Chromatogr B. 2022;1191:123116. View Source
